3-Methyl-3-sulfanylbutanoic acid
Overview
Description
3-Methyl-3-sulfanylbutanoic acid is an organic compound with the molecular formula C₅H₁₀O₂S. It is a sulfur-containing amino acid analog, often found in animal feeds. This compound is known for its unique structural properties, which include a sulfanyl group attached to a butanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-sulfanylbutanoic acid typically involves the reaction of 3-mercapto-3-methylbutyric acid with various reagents. One common method includes the use of trifluoroacetic acid in dichloromethane at low temperatures (around 5°C). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high purity and yield. These methods may include the use of advanced catalytic systems and controlled reaction environments to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-sulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-sulfanylbutanoic acid has several applications in scientific research:
Catalytic Applications: It is used as a catalyst in various chemical reactions, including condensation reactions and eco-friendly processes.
Aroma and Flavor Research: Derivatives of this compound are found in wines and other food products, contributing to their aroma and flavor profiles.
Analytical Chemistry: Methods have been developed for the quantitation of this compound in hops and beer, which are critical for understanding flavor profiles.
Green Chemistry: It is used as a catalyst for environmentally-friendly reactions, offering alternatives to metal-containing acidic materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-sulfanylbutanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular processes. Additionally, the carboxylic acid group can interact with enzymes and proteins, affecting their function .
Comparison with Similar Compounds
- 3-Methyl-2-sulfanylbutanoic acid
- 3-Methyl-3-mercaptobutyric acid
- 3-Mercapto-3-methylbutyric acid
- 3-Mercaptoisovaleric acid
Comparison: 3-Methyl-3-sulfanylbutanoic acid is unique due to its specific structural arrangement, which includes a sulfanyl group attached to a butanoic acid backbone. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions. Compared to similar compounds, it offers unique catalytic and flavor-enhancing properties .
Properties
IUPAC Name |
3-methyl-3-sulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQGMMDOBGOEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431012 | |
Record name | 3-mercapto-3-methylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59729-24-7 | |
Record name | 3-mercapto-3-methylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3-sulfanylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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